molecular formula C19H23FN2O3S B5150363 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate

1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate

Cat. No. B5150363
M. Wt: 378.5 g/mol
InChI Key: HCEGPLMNANQSOA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various applications, including as a fluorescent probe for imaging and as a potential therapeutic agent for various diseases. In

Mechanism of Action

The mechanism of action of 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate in lab experiments is its high fluorescence intensity and good photostability, which make it a useful tool for imaging biological systems. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential therapeutic applications in treating diseases other than cancer, such as Alzheimer's and Parkinson's. Additionally, further research could be done to optimize its synthesis method and improve its properties for use in lab experiments.

Synthesis Methods

The synthesis of 1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate involves the reaction of 2-methyl-1,3-diaminobenzene with 1,3-diethyl-6-fluorobenzene-2-carboxaldehyde in the presence of a catalyst. The resulting product is then treated with 4-methylbenzenesulfonyl chloride to yield the final compound.

Scientific Research Applications

1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate has been used in various scientific research applications. One such application is as a fluorescent probe for imaging. This compound has been shown to have high fluorescence intensity and good photostability, making it a useful tool for imaging biological systems.
Another potential application for this compound is as a therapeutic agent for various diseases. Studies have shown that this compound has anticancer properties and may be effective in treating certain types of cancer. It has also been shown to have potential in treating other diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1,3-diethyl-5-fluoro-2-methylbenzimidazol-1-ium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN2.C7H8O3S/c1-4-14-9(3)15(5-2)12-8-10(13)6-7-11(12)14;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEGPLMNANQSOA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=[N+](C2=C1C=C(C=C2)F)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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